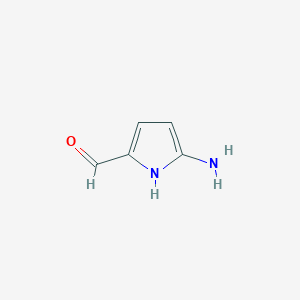
5-Amino-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide and phosphorus oxychloride to yield pyrrole-2-carbaldehyde. Subsequent amination of this intermediate with ammonia or an amine source produces this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-Amino-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 5-Amino-1H-pyrrole-2-methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Amino-1H-pyrrole-2-methanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Amino-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Amino-1H-pyrrole-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Pyrrole-2-carboxaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Hydroxymethyl-1H-pyrrole-2-carbaldehyde: Contains a hydroxymethyl group instead of an amino group, leading to different reactivity and applications.
1H-Pyrrole-2-carboxaldehyde: Another derivative with different substituents, used in various synthetic applications .
Uniqueness: 5-Amino-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
57500-59-1 |
|---|---|
Fórmula molecular |
C5H6N2O |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
5-amino-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-4(3-8)7-5/h1-3,7H,6H2 |
Clave InChI |
KJVGAHIZFZNPFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


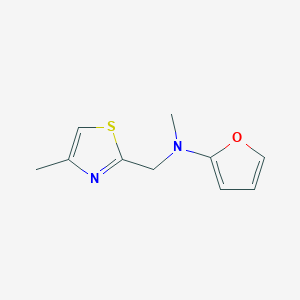
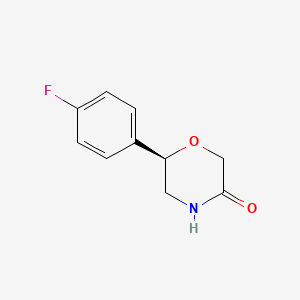

![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
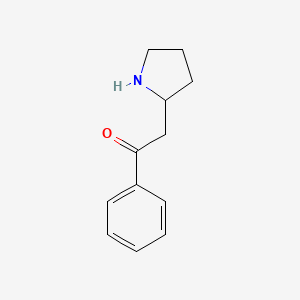

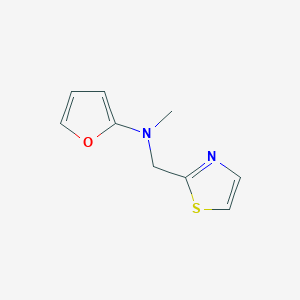
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
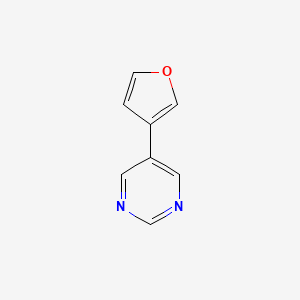
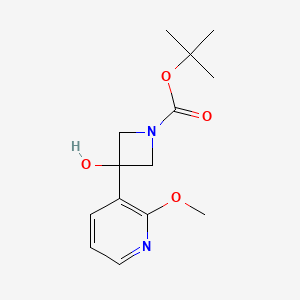

![N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B15053599.png)
